molecular formula C13H12N2S2 B15057207 6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole

Cat. No.: B15057207
M. Wt: 260.4 g/mol
InChI Key: KTWDBZSFGOVAJT-UHFFFAOYSA-N
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Description

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole is a heterocyclic compound that incorporates both benzo[b]thiophene and imidazo[2,1-b]thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[b]thiophene-2-carbaldehyde with 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of key biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol: Shares the thiazole ring but differs in the substitution pattern and overall structure.

    Imidazo[2,1-b]thiazole derivatives: Similar core structure but with different substituents, leading to varied biological activities.

Uniqueness

6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole is unique due to the combination of benzo[b]thiophene and imidazo[2,1-b]thiazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H12N2S2

Molecular Weight

260.4 g/mol

IUPAC Name

6-(1-benzothiophen-2-yl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H12N2S2/c1-2-4-11-9(3-1)7-12(17-11)10-8-15-5-6-16-13(15)14-10/h1-4,7,10H,5-6,8H2

InChI Key

KTWDBZSFGOVAJT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(CN21)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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